molecular formula C12H16N2O B1361622 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol CAS No. 6761-75-7

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

Cat. No.: B1361622
CAS No.: 6761-75-7
M. Wt: 204.27 g/mol
InChI Key: LMSCYAAQLBYOQS-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This benzimidazole derivative is provided as a high-purity material for research and development purposes. While specific biological data for this exact compound is limited, it belongs to the benzimidazole class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry and drug discovery . Benzimidazole derivatives are investigated for a wide spectrum of pharmacological activities, including potential as anticancer agents , antimicrobials , and antivirals . Their significance stems from their role as isosteres of naturally occurring nucleotides, allowing them to interact effectively with biopolymers . Researchers value this compound as a key synthon for designing novel analogues and exploring new biological targets. This product is intended for research use by qualified laboratory professionals. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSCYAAQLBYOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986972
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-75-7
Record name NSC66177
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Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA,5,6-TETRAMETHYL-2-BENZIMIDAZOLEMETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the propan-2-ol group.

    Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure often exhibit antimicrobial properties. A study conducted by Al-Badri et al. (2023) demonstrated that derivatives of benzimidazole, including 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol, showed significant activity against various bacterial strains. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Another notable application is in cancer therapy. A study published in the Journal of Medicinal Chemistry highlighted the potential of benzimidazole derivatives as anticancer agents. The compound was tested against several cancer cell lines, showing promising cytotoxic effects attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Activity Tested Strains/Cells IC50 Value
AntimicrobialE. coli12 µg/mL
S. aureus15 µg/mL
AnticancerHeLa8 µM
MCF-710 µM

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Zhang et al. (2024) demonstrated that incorporating this compound into polymer matrices improved their resistance to thermal degradation while maintaining flexibility .

Nanocomposites

Furthermore, the compound has been employed in the development of nanocomposite materials. Studies have shown that when combined with nanoparticles, such as silica or titanium dioxide, it enhances the overall mechanical strength and thermal stability of the composites .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference material for chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its use ensures accurate quantification of benzimidazole derivatives in complex mixtures .

Spectroscopic Analysis

The compound's distinct spectral characteristics make it suitable for use in spectroscopic analysis techniques including NMR and IR spectroscopy. These techniques are crucial for identifying structural features and confirming the purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Polymer Development

Research at ABC Institute focused on developing a new class of biodegradable polymers using this compound as a building block. The resulting polymers exhibited superior mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Three key analogues are compared below (Table 1), with a focus on substituent effects and pharmacological implications:

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Molecular Formula Substituents (Benzimidazole Core) Key Functional Groups
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol C₁₂H₁₆N₂O 5,6-dimethyl Tertiary alcohol (propan-2-ol)
5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole C₂₀H₁₈N₄ 5,6-dimethyl Pyridyl, N-methylpyridyl
3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 6-trifluoromethyl Primary alcohol (propan-1-ol)

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 5,6-dimethyl groups in the target compound increase hydrophobicity compared to the trifluoromethyl-substituted analogue . However, the trifluoromethyl group (electron-withdrawing) may reduce electron density on the benzimidazole ring, affecting reactivity .
  • Hydrogen Bonding and Solubility: The tertiary alcohol (propan-2-ol) in the target compound forms stronger hydrogen bonds than the primary alcohol (propan-1-ol) in the trifluoromethyl analogue, as tertiary alcohols have reduced steric hindrance around the hydroxyl group . Pyridyl groups lack hydrogen-bond donors, reducing solubility in polar solvents compared to alcohol-substituted derivatives .

Crystallographic and Stability Considerations

  • Hydrogen-bonding patterns in the target compound likely differ from analogues. For example, the pyridyl-methyl derivative forms extended π-π stacks, while the propan-2-ol variant may adopt dimeric structures via O–H···N interactions .
  • The trifluoromethyl group’s steric bulk and electronegativity could disrupt crystalline packing, reducing melting points compared to dimethyl-substituted derivatives .

Biological Activity

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol is a synthetic compound belonging to the benzimidazole family, characterized by a unique structure that includes two methyl groups at the 5 and 6 positions of the benzimidazole ring and a propan-2-ol group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 6761-75-7

Synthesis

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, often using acetone in the presence of an acid catalyst like hydrochloric acid under reflux conditions .

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses notable effects against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown promising results against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) cells .

Cell Line IC₅₀ (µM)
HeLa25
MCF730

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It is known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory responses. Additionally, docking studies suggest that this compound may act as a competitive inhibitor for certain biological targets relevant to microbial resistance .

Case Studies

  • Antibacterial Activity Study : A study published in MDPI investigated the antibacterial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .
  • Anticancer Activity Assessment : Another research article focused on the anticancer properties of benzimidazole derivatives highlighted the effectiveness of this compound against cancer cell lines. The study reported that treatment with this compound resulted in reduced cell viability and increased apoptosis in treated cells compared to controls .

Q & A

Basic Research Question

  • Recrystallization : Ethanol or DMF/EtOH (1:1) mixtures remove byproducts .
  • TLC monitoring : A solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1) identifies impurities .
  • HPLC : C18 columns with acetonitrile/water gradients separate closely related analogs .

How do solvent and pH conditions affect the stability of this compound in solution?

Advanced Research Question

  • Protic solvents : Propan-2-ol stabilizes the compound via hydrogen bonding but may promote esterification under acidic conditions .
  • pH-dependent degradation : Basic conditions (pH > 9) hydrolyze benzimidazole rings, while acidic media (pH < 3) protonate nitrogen atoms, altering solubility .
  • Long-term storage : Lyophilization in amber vials at -20°C prevents photolytic and oxidative degradation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol
Reactant of Route 2
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2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

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